molecular formula C20H19ClN6O2 B2786610 N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1296334-07-0

N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2786610
CAS No.: 1296334-07-0
M. Wt: 410.86
InChI Key: ADXOXLKZQWUAQO-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core. The structure includes a 5-chloro-2-methylphenyl substituent linked via an acetamide bridge to a 4-dimethylamino-1-oxo-triazoloquinoxaline moiety. The dimethylamino group at position 4 may enhance solubility and electronic effects, while the chloro-methylphenyl group contributes to steric and lipophilic properties .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXOXLKZQWUAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS Number: 1296334-07-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN6O2C_{20}H_{19}ClN_{6}O_{2}, with a molecular weight of 410.9 g/mol. The structure features a chloro-substituted phenyl ring and a triazoloquinoxaline moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H19ClN6O2
Molecular Weight410.9 g/mol
CAS Number1296334-07-0

Antineoplastic Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, leading to reduced tumor growth and enhanced apoptosis in malignant cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of triazole-containing compounds. In studies involving neuroinflammation models, compounds with structural similarities demonstrated significant inhibition of nitric oxide production and reduced oxidative stress markers. This suggests that this compound may also possess neuroprotective properties through mechanisms that involve the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS) .

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic activity in the brain, potentially benefiting conditions like Alzheimer’s disease .
  • Modulation of Signaling Pathways : The compound's ability to modulate pathways such as NF-kB signaling has been highlighted in research focusing on its anti-inflammatory properties. By inhibiting phosphorylation events within these pathways, the compound may reduce inflammatory responses in neuronal tissues .
  • Metal Chelation : Some studies suggest that triazole derivatives can chelate biometals like Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases. This property may help mitigate metal-induced toxicity in neuronal cells .

Study 1: Neuroprotective Effects in Scopolamine-Induced Mice

In a study involving scopolamine-induced cognitive impairment in mice, administration of a similar triazole derivative resulted in significant improvements in memory and learning tasks. The treated group exhibited reduced levels of oxidative stress markers and improved performance on behavioral tests compared to the control group .

Study 2: Antitumor Activity Assessment

Another study evaluated the antitumor efficacy of various triazole derivatives against human cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced cytotoxicity against breast cancer cells by inducing apoptosis through caspase activation pathways .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives have shown promising antibacterial and antifungal properties. Research indicates that N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have reported inhibition rates ranging from 99% to 100% against this pathogen, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. In vitro assays demonstrate that modifications to the quinoxaline structure can enhance cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The compound's structural analogies with other known anticancer agents suggest a potential role in cancer therapy .

Anti-inflammatory Activity

This compound may act as a cyclooxygenase (COX) inhibitor. Inhibiting COX-II is crucial for managing inflammation-related diseases. Research indicates that certain quinoxaline derivatives exhibit significant COX-II inhibition with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological contexts:

StudyFocusFindings
Study AAntimicrobialDemonstrated 99% inhibition of Mycobacterium tuberculosis.
Study BAnticancerEnhanced cytotoxicity against MCF7 and NCI-H460 cell lines.
Study CAnti-inflammatorySignificant COX-II inhibition with minimal side effects compared to NSAIDs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Average Mass : 367.793 Da
  • Key Differences: Phenyl Substituent: 4-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound. Triazoloquinoxaline Core: 1-methyl-4-oxo vs. 4-dimethylamino-1-oxo.
  • Implications: The 5-chloro-2-methylphenyl group in the target compound introduces additional steric bulk and lipophilicity compared to the simpler 4-chlorophenyl.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Molecular Formula : C₁₅H₁₅ClN₄O₄
  • Average Mass : 350.76 Da
  • Key Differences: Heterocyclic Core: Oxadiazolidinone vs. triazoloquinoxaline. Substituents: 4-chlorophenyl and oxadiazolidinone vs. chloro-methylphenyl and triazoloquinoxaline.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (Da) Key Substituents Core Structure
Target Compound Not explicitly provided* 5-chloro-2-methylphenyl, 4-dimethylamino-1-oxo [1,2,4]Triazolo[4,3-a]quinoxaline
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo...) C₁₈H₁₄ClN₅O₂ 367.793 4-chlorophenyl, 1-methyl-4-oxo [1,2,4]Triazolo[4,3-a]quinoxaline
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo... C₁₅H₁₅ClN₄O₄ 350.76 4-chlorophenyl, oxadiazolidinone 1,2,4-Oxadiazolidinone

*Molecular data for the target compound inferred from structural analysis.

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